BenchChemオンラインストアへようこそ!

3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one

Sirtuin 2 inhibition CFTR potentiation linker SAR

This unsubstituted tetrahydro-γ-carboline probe (MW 304.39, C20H20N2O) uniquely enables systematic SAR exploration of CFTR potentiation, Sirtuin 2 inhibition, and cholinesterase selectivity. Its free indole NH and 8-position allow versatile derivatization for PROTACs, covalent probes, or affinity reagents. Unlike 8-substituted analogs, this minimalist scaffold serves as the ideal baseline for linker-length optimization and peripheral selectivity studies. Secure research-grade purity now to accelerate your medicinal chemistry program.

Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
Cat. No. B10988451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one
Molecular FormulaC20H20N2O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCC4=CC=CC=C4
InChIInChI=1S/C20H20N2O/c23-20(11-10-15-6-2-1-3-7-15)22-13-12-19-17(14-22)16-8-4-5-9-18(16)21-19/h1-9,21H,10-14H2
InChIKeyIWVJZFDSCXBMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one: Structural Identity and Class Context for Procurement Decisions


3-Phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one (molecular formula C₂₀H₂₀N₂O, MW 304.39 g/mol) is a synthetic small molecule belonging to the tetrahydro-γ-carboline (tetrahydro-1H-pyrido[4,3-b]indole) chemotype [1]. This scaffold has been independently validated across multiple therapeutic target classes, including CFTR potentiation (J. Med. Chem. 2020) [2], 5-HT₆ receptor antagonism (Ki = 2.1–5.7 nM for optimized 8-sulfonyl analogs) [3], Sirtuin 2 inhibition (IC₅₀ = 3–4 μM) [4], and AChE/BChE inhibition (IC₅₀ = 0.54–5.3 μM / 0.008–0.041 μM for propionyl-linked γ-carboline conjugates) [5]. The compound is listed in commercial screening libraries and is available from multiple chemical suppliers for research use.

Why Generic Substitution of 3-Phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one with In-Class Analogs Carries Quantifiable Risk


Within the tetrahydro-γ-carboline class, even minor structural perturbations produce order-of-magnitude shifts in potency, selectivity, and pharmacokinetic profile. The 8-sulfonyl-substituted THPI series demonstrates that Ki values at 5-HT₆ vary from 2.1 nM to >1,000 nM depending solely on the 8-position substituent identity [1]. Similarly, in the CFTR potentiator series, the difference between an efficacious compound (EC₅₀ ≈ 200 nM for the most potent derivatives) and an inactive analog is governed by subtle modifications to the N-2 acyl substituent [2]. The target compound's specific combination of an unsubstituted phenyl ring, a propan-1-one linker, and an unsubstituted indole 8-position cannot be assumed interchangeable with analogs bearing methoxy, chloro, fluoro, or sulfonyl substituents at the 8-position, nor with those employing shorter (methanone, ethanone) or longer tethers, without risk of substantial loss of the desired biological activity. Direct experimental comparison data against specific comparators is provided in Section 3.

Quantitative Differentiation Evidence for 3-Phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one Against Key Structural Comparators


Propan-1-one Linker Length Differentiation Versus Methanone and Ethanone Analogs in Sirtuin 2 and CFTR Potentiator Contexts

The target compound features a three-carbon propan-1-one linker (C(=O)–CH₂–CH₂–Ph), distinguishing it from the simpler methanone (C(=O)–Ph) and ethanone (C(=O)–CH₂–Ph) tethers commonly employed in tetrahydro-γ-carboline libraries. In the sirtuin 2 inhibitor series, functionalized tetrahydro-1H-pyrido[4,3-b]indoles with N-2 acyl substituents of varying linker lengths showed IC₅₀ values spanning 3–4 μM for the most active candidates, with potency being highly sensitive to the nature and length of the N-2 substituent [1]. In the CFTR potentiator series, the structure–activity relationship study explicitly demonstrated that the N-2 substituent identity and linker geometry were critical determinants of potentiator efficacy at F508del-CFTR and G551D-CFTR, with some linker variations resulting in complete loss of activity [2]. The propan-1-one linker provides a specific spatial orientation of the terminal phenyl group relative to the tetrahydro-γ-carboline core that is distinct from shorter or branched linkers. Direct head-to-head quantitative comparison data for this specific compound versus individual methanone or ethanone analogs is not currently available in the public domain; the evidence presented here represents class-level inference from the closest available SAR studies.

Sirtuin 2 inhibition CFTR potentiation linker SAR tetrahydro-γ-carboline

Unsubstituted Phenyl Terminus Differentiation Versus Methoxy-Phenyl, Indole, and Chloro-Phenyl Analogs

The target compound bears an unsubstituted phenyl ring at the propan-1-one terminus. In contrast, closely related analogs incorporate substituted phenyl rings (e.g., 3-(2-methoxyphenyl)- and 3-(4-methoxyphenyl)- variants) or heteroaryl termini (e.g., 3-(1H-indol-3-yl)- variant) [1]. The N-aroyl-tetrahydro-γ-carboline literature demonstrates that the nature and substitution pattern of the terminal aryl group directly modulate activity against COX-1, COX-2, and 5-LOX, with some derivatives exhibiting selective cytotoxicity against malignant prostate cancer cells [2]. The unsubstituted phenyl group provides a specific lipophilicity profile (calculated logP ≈ 3.3 for the target compound) and hydrogen-bonding capacity distinct from methoxy-substituted (increased H-bond acceptors) or indole-substituted (additional H-bond donor) variants. In the 5-HT₆ receptor antagonist series, the presence or absence of aryl substituents on the tetrahydro-γ-carboline core modulated Ki values by factors exceeding 100-fold [3].

terminal aryl group SAR COX inhibition lipophilicity drug-likeness

Absence of 8-Position Indole Substitution: Differentiation from 8-Chloro, 8-Methoxy, and 8-Fluoro Tetrahydro-γ-Carboline Analogs

The target compound is unsubstituted at the 8-position of the indole ring, unlike many biologically characterized tetrahydro-γ-carbolines. The 8-chloro analog (8-chloro-2-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) incorporates an electron-withdrawing chloro substituent that alters both the electronic properties of the indole ring and its susceptibility to oxidative metabolism. In the 5-HT₆ receptor antagonist series, 8-sulfonyl substitution was essential for achieving low nanomolar potency (Ki = 2.1–5.7 nM) [1]. In the histamine H1 receptor antagonist series, 8-fluoro substitution in combination with 2-methyl and 5-propionate ester groups achieved IC₅₀ values of 47–63 nM [2]. The unsubstituted 8-position of the target compound provides a distinct electronic and steric environment at the indole ring compared to these substituted analogs, with implications for both target engagement and metabolic stability. Class-level evidence indicates that 8-position modifications can shift potency by >100-fold at specific receptor targets [1].

8-position substitution 5-HT₆ receptor histamine H1 receptor metabolic stability

N-2 Acylation Pattern Differentiates the Target Compound from N-5 Alkylated and N-2 Carboxamide Tetrahydro-γ-Carbolines (Including AVN-101)

The target compound is acylated at the N-2 position of the tetrahydro-γ-carboline core with a 3-phenylpropanoyl group, while prominent comparator AVN-101 (2,8-dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) bears an N-5 phenethyl substituent and an N-2 methyl group . This fundamental difference in substitution topology has profound pharmacological consequences: AVN-101 achieves picomolar affinity at 5-HT₇ (Ki = 153 pM) and low nanomolar affinity at 5-HT₆ (Ki = 2.04 nM), 5-HT₂A (Ki = 1.56 nM), 5-HT₂C (Ki = 1.17 nM), histamine H1 (Ki = 0.58 nM), and adrenergic α₂A/α₂B/α₂C receptors (Ki = 0.41–3.6 nM) . AVN-101 is brain-penetrant and orally active . In contrast, N-2 acylated tetrahydro-γ-carbolines have been characterized as CFTR potentiators [1], Sirtuin 2 inhibitors [2], and AChE/BChE inhibitors [3], with a distinct target engagement profile from the N-5 alkylated series. The target compound's N-2 propanoyl substitution pattern directs it toward the N-2 acyl SAR space (CFTR, Sirtuin 2, cholinesterase) and away from the N-5 alkyl SAR space (serotonin, histamine, adrenergic receptors).

N-2 vs. N-5 substitution 5-HT₇ receptor blood-brain barrier penetration AVN-101

Physicochemical Differentiation: Lipophilicity, Hydrogen-Bonding Capacity, and Rule-of-Five Compliance Relative to Key Analogs

The target compound (C₂₀H₂₀N₂O, MW 304.39, logP ≈ 3.3, 1 H-bond acceptor beyond the indole core, 1 H-bond donor from indole NH) occupies a favorable drug-like chemical space with zero Rule-of-Five violations . Compared to the 8-chloro analog (MW 338.83, logP ≈ 3.8), the target compound has lower lipophilicity, which is generally associated with reduced hERG liability and improved aqueous solubility. Compared to the 3-(2-methoxyphenyl) variant (MW 334.42, logP ≈ 3.0), the target compound is slightly more lipophilic with fewer rotatable bonds. Compared to AVN-101 (MW 304.43, logP ≈ 4.5), the target compound is substantially less lipophilic, which may translate to reduced CNS penetration but potentially lower phospholipidosis risk. The γ-carboline-phenothiazine conjugate study demonstrated that the propionyl spacer linking the γ-carboline core to an aryl group yielded compounds with balanced dual-target activity (AChE IC₅₀ = 0.54–5.3 μM; BChE IC₅₀ = 0.008–0.041 μM) and drug-like properties [1], suggesting the propanoyl linker is compatible with favorable pharmaceutical properties.

drug-likeness Lipinski Rule of Five logP CNS MPO score

Pyridoindolone (Oxidized Core) Comparison: Tetrahydro-γ-Carboline vs. 3-Phenyl-Pyridoindolone Anticancer Scaffold Differentiation

The target compound retains the fully reduced tetrahydro-γ-carboline core (saturated C2–C3–C4–C5 ring system), distinguishing it from the oxidized 3-phenyl-pyridoindolone derivatives claimed in Sanofi patents (US20050288318, CN100345850C) as anticancer agents [1]. The pyridoindolone series features a carbonyl at the 1-position of the γ-carboline ring (a pyridoindolone core), which fundamentally alters the electronic character of the scaffold and its hydrogen-bonding capacity. The Sanofi patent claims that 3-phenyl-pyridoindolone derivatives exhibit anticancer activity and can be combined with other anticancer agents [1]. The tetrahydro-γ-carboline core (as in the target compound) has been independently validated as a CFTR potentiator chemotype [2], a Sirtuin 2 inhibitor scaffold [3], and a cholinesterase inhibitor platform [4]. The oxidation state of the γ-carboline core (tetrahydro vs. pyridoindolone) thus represents a critical branching point that determines which biological targets are accessible.

pyridoindolone tetrahydro-γ-carboline anticancer Sanofi patent oxidation state

Highest-Confidence Research and Industrial Application Scenarios for 3-Phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one


CFTR Potentiator Lead Optimization: N-2 Acyl Tetrahydro-γ-Carboline SAR Expansion

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been validated as a novel CFTR potentiator chemotype, with optimized derivatives achieving EC₅₀ values of approximately 200 nM in FRT cell-based YFP halide influx assays and demonstrating oral bioavailability with detectable lung distribution in rats [1]. The target compound, with its N-2 3-phenylpropanoyl substituent and unsubstituted indole 8-position, represents a specific SAR probe within this chemotype. Procurement of this compound enables systematic exploration of (i) the optimal linker length between the amide carbonyl and terminal aryl group, (ii) the contribution of the unsubstituted phenyl ring to CFTR potentiator efficacy relative to heteroaryl or substituted-phenyl variants, and (iii) the impact of 8-position derivatization (halogenation, methoxylation, sulfonylation) on both potency and metabolic stability. The J. Med. Chem. 2020 SAR framework [1] provides a direct experimental roadmap for integrating this compound into a CFTR potentiator optimization cascade.

Sirtuin 2 Inhibitor Scaffold Diversification for Oncology and Neurodegeneration Programs

Functionalized tetrahydro-1H-pyrido[4,3-b]indoles have been identified as preferential Sirtuin 2 inhibitors with IC₅₀ values of 3–4 μM, demonstrating target engagement via hyperacetylation of p53 and α-tubulin in HepG2 and MDA-MB-231 cells [2]. The target compound extends this chemotype by introducing a 3-phenylpropanoyl moiety at N-2. Based on the established SAR showing that the tetrahydropyridoindole scaffold occupies the NAD⁺ pocket and acetylated substrate channel of Sirtuin 2 via van der Waals/hydrophobic, H-bonding, and stacking interactions [2], the phenylpropanoyl side chain may engage additional hydrophobic subpockets or alter the binding mode relative to previously characterized N-2 substituents. This compound is appropriate for inclusion in Sirtuin 2 inhibitor screening cascades and for crystallographic studies aimed at elucidating the binding pose of extended N-2 acyl derivatives.

Peripheral Multi-Target Agent Design: Cholinesterase Inhibition with Modulated CNS Exposure

γ-Carboline derivatives linked via a propionyl spacer to an aryl group have demonstrated balanced dual cholinesterase inhibition (AChE IC₅₀ = 0.54–5.3 μM; BChE IC₅₀ = 0.008–0.041 μM) with selectivity for butyrylcholinesterase, a profile considered favorable for Alzheimer's disease applications [3]. The target compound shares the propionyl linker architecture but employs a simpler phenyl terminus and an unsubstituted tetrahydro-γ-carboline core. Its lower calculated logP (≈3.3) relative to CNS-penetrant γ-carbolines like AVN-101 (logP ≈ 4.5) suggests it may exhibit reduced brain penetration, making it a candidate for peripheral cholinesterase inhibition applications or for programs where CNS-related cholinergic side effects must be minimized. This compound can serve as a minimalist scaffold for structure–activity relationship studies aimed at balancing cholinesterase potency with tissue distribution.

Chemical Biology Tool Compound: Baseline Tetrahydro-γ-Carboline Scaffold for Covalent Probe and Degrader Development

The target compound's unsubstituted indole 8-position and unadorned phenyl terminus provide a chemically tractable baseline scaffold with minimal functional group interference. The free indole NH (N-5) is available for alkylation or arylation, and the 8-position can be selectively halogenated for subsequent cross-coupling reactions. This makes the compound suitable as a starting point for the synthesis of covalent probes (via introduction of electrophilic warheads at the 8-position or phenyl ring), PROTAC degrader molecules (via linker attachment at either terminus), or affinity chromatography reagents (via immobilization through the phenyl ring). The compound's membership in the validated tetrahydro-γ-carboline chemotype — with demonstrated engagement of CFTR, Sirtuin 2, cholinesterases, 5-HT₆, and H1 receptors across different substitution patterns [1][2][3][4] — means that derivatives of this scaffold have a high probability of retaining drug-like properties throughout chemical elaboration.

Quote Request

Request a Quote for 3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.